N-(2,6-difluorophenyl)-2-(2-methylphenoxy)acetamide
Overview
Description
N-(2,6-difluorophenyl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C15H13F2NO2 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.09143498 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrates the importance of selective functional group modifications in pharmaceutical synthesis. This process, utilizing immobilized lipase as a catalyst, emphasizes the role of specific acyl donors and reaction conditions in achieving desired products efficiently (Magadum & Yadav, 2018).
Photoreactions in Drug Stability Studies
The study of flutamide’s photoreactions in different solvents highlights the significance of understanding drug stability under exposure to light. Such research is crucial for developing stable pharmaceutical formulations and for understanding the potential risks associated with photodegradation (Watanabe, Fukuyoshi, & Oda, 2015).
Ligand-Protein Interactions for Drug Design
Research into the spectroscopic properties and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs provides insights into designing molecules with potential therapeutic applications. Such studies contribute to the development of new drugs by understanding molecular interactions at the atomic level (Mary et al., 2020).
Antioxidant Properties of Phenolic Compounds
Investigation into the action of phenolic derivatives, such as acetaminophen and salicylate, as inhibitors of lipid peroxidation and radical scavengers, provides a basis for exploring the therapeutic potential of phenolic compounds in managing oxidative stress-related conditions (Dinis, Madeira, & Almeida, 1994).
Synthesis and Potential Insecticidal Applications
The synthesis of novel phenoxyacetamide derivatives and their evaluation as potential insecticidal agents against pests like Spodoptera littoralis showcase the potential of chemical compounds in agricultural applications, highlighting the versatility of acetamide derivatives in various domains (Rashid et al., 2021).
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-(2-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-10-5-2-3-8-13(10)20-9-14(19)18-15-11(16)6-4-7-12(15)17/h2-8H,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKYNFJYODOBTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.